N-[4-(butan-2-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
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Overview
Description
N-[4-(butan-2-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the reaction of 4-(butan-2-yl)aniline with 2-bromo-1-phenyl-1,3-thiazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity could be due to the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-[4-(butan-2-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazole derivatives. Its combination of a butan-2-yl group and a phenyl-thiazole moiety makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H22N2OS |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C21H22N2OS/c1-3-15(2)16-9-11-18(12-10-16)22-20(24)13-19-14-25-21(23-19)17-7-5-4-6-8-17/h4-12,14-15H,3,13H2,1-2H3,(H,22,24) |
InChI Key |
SPFKRXLGPWYOHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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